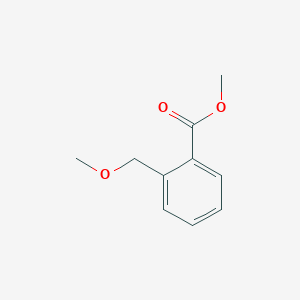

Methyl 2-(methoxymethyl)benzoate

Description

Structural Features and Unique Reactivity of Methyl 2-(methoxymethyl)benzoate

The defining characteristic of this compound is the presence of a methoxymethyl group (-CH₂OCH₃) ortho to a methyl ester group (-COOCH₃) on a benzene (B151609) ring. This arrangement distinguishes it from the more commonly studied methyl 2-methoxybenzoate, which has a simple methoxy (B1213986) group (-OCH₃). The additional methylene (B1212753) spacer in the methoxymethyl group introduces greater conformational flexibility.

The ether oxygen within the methoxymethyl group and the carbonyl oxygen of the ester can act as Lewis basic sites. This feature is critical for its reactivity, particularly in directed ortho-metalation (DoM) reactions. baranlab.orgsigmaaldrich.com In DoM, an organolithium reagent can selectively remove a proton from the position ortho to a directing metalation group (DMG). baranlab.orgsigmaaldrich.com For this compound, the methoxymethyl group is expected to function as a potential DMG, directing lithiation to the C6 position of the benzene ring. This regioselective functionalization is a powerful tool for creating highly substituted aromatic compounds. The general principle involves the coordination of the lithium cation to the heteroatom of the DMG, which facilitates the deprotonation of the nearest aromatic proton. baranlab.orgsigmaaldrich.com

Significance within Contemporary Organic Synthesis

The true potential of this compound lies in its application as a precursor to more complex molecular architectures. One of the most significant applications for related ortho-substituted benzoates is the synthesis of isochromanones . Isochromanones are a class of lactones that form the core of various natural products and biologically active compounds.

Although direct synthesis from this compound is not extensively documented, the general strategy often involves the ortho-functionalization of a benzoate (B1203000) precursor, followed by a series of transformations to construct the heterocyclic ring. For instance, processes for preparing similar structures like methyl 2-(halomethyl)phenylacetates from 3-isochromanone (B1583819) are known, highlighting the synthetic relationship between these compound classes. google.com The ability to introduce substituents at a specific position via DoM makes compounds like this compound valuable starting points for such synthetic endeavors.

Emerging Research Directions for this compound

The field of C-H functionalization is rapidly evolving, and molecules like this compound are prime candidates for new catalytic methodologies. Future research could explore:

Transition-Metal-Catalyzed C-H Activation: Beyond traditional lithiation, modern transition-metal catalysis (using elements like palladium, rhodium, or ruthenium) could enable the direct functionalization of the C-H bonds on the aromatic ring or the benzylic position of the methoxymethyl group.

Novel Transformations: The unique arrangement of functional groups may allow for novel intramolecular cyclization or rearrangement reactions under specific conditions, leading to the discovery of new synthetic pathways.

Development of Complex Molecules: As synthetic methods become more advanced, this compound could be employed as a key intermediate in the total synthesis of complex natural products or as a scaffold for developing new pharmaceutical agents.

Given the foundational role of directed metalation and the importance of the isochromanone core in medicinal chemistry, further exploration of this compound's reactivity is a promising avenue for future research.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(methoxymethyl)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-12-7-8-5-3-4-6-9(8)10(11)13-2/h3-6H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXWKILBBWPJBBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CC=CC=C1C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90549135 | |

| Record name | Methyl 2-(methoxymethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90549135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

942-57-4 | |

| Record name | Benzoic acid, 2-(methoxymethyl)-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=942-57-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-(methoxymethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90549135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Methyl 2 Methoxymethyl Benzoate

Esterification Pathways for Benzoate (B1203000) Formation

The formation of the methyl ester group is a critical step in the synthesis of Methyl 2-(methoxymethyl)benzoate. This is typically achieved through the esterification of the corresponding carboxylic acid, 2-(methoxymethyl)benzoic acid.

Conventional Esterification Approaches

The most common and well-established method for this transformation is the Fischer-Speier esterification. This acid-catalyzed reaction involves treating the carboxylic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst. The equilibrium of the reaction is driven towards the product by using a large excess of the alcohol and sometimes by the removal of water as it is formed tcu.edu.

Typical reaction conditions involve refluxing the carboxylic acid in methanol with a catalytic amount of a strong acid like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) tcu.eduyoutube.com. The reaction mechanism proceeds through protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity. Methanol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of water yield the methyl ester youtube.com.

Table 1: Conventional Fischer-Speier Esterification of Benzoic Acid Derivatives

| Carboxylic Acid | Alcohol | Catalyst | Conditions | Yield |

|---|---|---|---|---|

| Benzoic Acid | Methanol | H₂SO₄ | Reflux | High |

| Substituted Benzoic Acids | Various Alcohols | H₂SO₄ or HCl | Varies | Good to Excellent |

Catalytic Esterification Systems

To overcome some of the drawbacks of using strong mineral acids, such as harsh reaction conditions and difficulty in catalyst separation, various alternative catalytic systems have been developed. These include solid acid catalysts and other Lewis acids.

Solid acid catalysts, such as zirconium and titanium oxides, have been shown to be effective for the esterification of benzoic acids with methanol mdpi.com. These catalysts offer advantages in terms of ease of separation from the reaction mixture and potential for recyclability. For instance, a titanium-supported zirconium solid acid has been reported to catalyze the direct condensation of benzoic acid and methanol mdpi.com. Other solid supports like modified montmorillonite K10 clay have also been utilized for the solvent-free esterification of substituted benzoic acids youtube.com.

Heterogeneous catalysts such as layered alkaline earth benzoates have also been investigated for the methyl esterification of benzoic acid, demonstrating good conversion rates and the potential for catalyst recycling scielo.br. The use of microwave irradiation in a sealed-vessel has also been explored to improve the efficiency of Fischer esterification for substituted benzoic acids researchgate.netresearchgate.net.

Table 2: Catalytic Esterification Systems for Benzoic Acid Derivatives

| Catalyst | Substrate | Alcohol | Conditions | Yield/Conversion |

|---|---|---|---|---|

| Zr/Ti Solid Acid | Benzoic Acid | Methanol | Reflux | High |

| Montmorillonite K10 | Substituted Benzoic Acids | Methanol | Solvent-free, Reflux | High |

| Alkaline Earth Benzoates | Benzoic Acid | Methanol | 160°C | 65-70% Conversion |

| H₂SO₄ (Microwave) | 4-Fluoro-3-nitrobenzoic acid | Ethanol | 130°C, 15 min | Good |

Introduction of the 2-(Methoxymethyl) Moiety

The introduction of the methoxymethyl group at the ortho position of the benzoic acid or its ester is another key synthetic challenge. This can be accomplished through various strategies, including nucleophilic substitution reactions.

Nucleophilic Substitution Reactions for Analogous Structures

One common approach involves the nucleophilic substitution of a suitable leaving group on a precursor molecule. For example, the reaction of methyl 2-(bromomethyl)benzoate with sodium methoxide in methanol would be a direct route to this compound. In this SN2 reaction, the methoxide ion acts as the nucleophile, displacing the bromide ion quora.comutdallas.edu.

Analogous transformations have been reported for similar structures. For instance, the synthesis of various methyl hydroxy-methoxybenzoates involves the O-methylation of a hydroxyl group using methyl iodide in the presence of a base like potassium carbonate . This demonstrates the feasibility of forming a methoxy (B1213986) ether linkage via nucleophilic substitution on a related aromatic system.

Another example involves the synthesis of methyl 3-methoxy-4-methylbenzoate, where a bromination step is followed by a reaction that, while proceeding through a radical mechanism, ultimately results in the formation of a substituted benzoate ester that could be a precursor to further transformations google.com.

Methods Employing Chloromethyl Methyl Ether as a Synthon

Chloromethyl methyl ether (MOMCl) is a widely used reagent for the introduction of the methoxymethyl group, often as a protecting group for alcohols orgsyn.org. This reagent can be used to alkylate a nucleophile, such as the phenoxide derived from methyl 2-hydroxybenzoate (methyl salicylate). The reaction would proceed by deprotonation of the phenolic hydroxyl group with a base to form the more nucleophilic phenoxide, which then attacks the electrophilic carbon of chloromethyl methyl ether, displacing the chloride ion nih.gov.

Due to the carcinogenic nature of chloromethyl methyl ether, methods for its in-situ generation have been developed. For instance, the reaction of dimethoxymethane with an acid chloride, catalyzed by trifluoromethanesulfonic acid or perchloric acid, can produce chloromethyl methyl ether, which can then react directly with a hydroxyl compound present in the reaction mixture google.com. A similar approach using zinc(II) salts as catalysts for the reaction between acetals and acid halides also provides a safer route to haloalkyl ethers for subsequent reactions organic-chemistry.org.

Convergent and Linear Synthesis Strategies

A linear synthesis would involve a step-by-step modification of a single starting material. For example, one could start with 2-methylbenzoic acid (o-toluic acid), perform a radical bromination to get 2-(bromomethyl)benzoic acid, followed by nucleophilic substitution with sodium methoxide to yield 2-(methoxymethyl)benzoic acid, and finally, esterification with methanol to obtain the target molecule.

Chemical Transformations and Reaction Mechanisms of Methyl 2 Methoxymethyl Benzoate

Cleavage and Deprotection of the Methoxymethyl Ether

The methoxymethyl (MOM) ether in methyl 2-(methoxymethyl)benzoate is a common protecting group for the hydroxyl functionality. Its removal, or deprotection, is a crucial step in many synthetic pathways.

Niobium(V) chloride (NbCl₅) has been identified as an effective Lewis acid catalyst for the cleavage of methoxymethyl ethers. researchgate.net This method is efficient for the deprotection of MOM ethers of various alcohols and phenols. researchgate.net The reaction proceeds through the coordination of the Lewis acidic NbCl₅ to the ether oxygen, facilitating the cleavage of the C-O bond. This protocol is valued for its efficacy with a range of substrates, including alkyl, allyl, propargyl, and benzyl (B1604629) alcohol derivatives, as well as phenol (B47542) derivatives. researchgate.net The cleavage of MOM esters is also effectively achieved under these conditions. researchgate.net

The general mechanism for acid-catalyzed ether cleavage involves the initial protonation (or coordination to a Lewis acid) of the ether oxygen, which converts the alkoxy group into a good leaving group (an alcohol). masterorganicchemistry.com Subsequently, a nucleophile attacks the carbon atom, leading to the cleavage of the C-O bond. masterorganicchemistry.comlibretexts.org Depending on the substrate structure, this can occur via an S(_N)1 or S(_N)2 pathway. masterorganicchemistry.comlibretexts.org For primary ethers, the reaction typically follows an S(_N)2 mechanism. masterorganicchemistry.com

| Substrate Type | Reagent | Mechanism Pathway | Reference |

|---|---|---|---|

| Primary MOM Ethers | NbCl₅ | S(N)2-like | researchgate.net |

| Tertiary MOM Ethers | Acid Catalysis | S(_N)1 or E1 | [ libretexts.org(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGSbChYUMLYH0tiV7WaiMWUhaWbjQpwvazd5xN25EahwP22TB4yla64rQkUlpL3lExNBfawFkDZswEaYC2uCv7wucJ-sFANJ8Lc8bhrhbj_n7Cse7lRrN6TC4stnhCaCvbY4xstO3X3fyNvcYJez6hxgEoh5Czcsy1Z0k4KCfdNePEl9y7Yfx8B6IPkWuvajqRGPBUXECw9E3pcij6rqnIg9jW4BeATE8xLa1V0mpsZlE9LjRm7RaefrB5zqXkw-h3uH0AV_ilCMiT7HQNfr_HzJKq3ohop1ERasU10UeETlg-qyBqtwQBqEhebb4%3D)] |

Beyond Lewis acids like NbCl₅, several other methods are available for the cleavage of ethers. Strong protic acids such as hydrogen iodide (HI) and hydrogen bromide (HBr) are commonly used. masterorganicchemistry.comlibretexts.org The choice of reagent and reaction conditions can influence the selectivity of the cleavage, particularly in unsymmetrical ethers. For instance, with ethers containing only primary and secondary alkyl groups, cleavage typically occurs at the less hindered site via an S(_N)2 mechanism. libretexts.org In contrast, ethers with a tertiary, benzylic, or allylic group tend to cleave through an S(_N)1 or E1 mechanism due to the formation of stable carbocation intermediates. libretexts.org

Other reagents for ether cleavage include boron tribromide (BBr₃), which is particularly effective for cleaving aryl methyl ethers. masterorganicchemistry.com Additionally, methods utilizing reagents like 2-(diethylamino)ethanethiol (B140849) have been developed for the deprotection of aromatic methyl ethers, offering the advantage of an odorless workup. organic-chemistry.org

Cross-Coupling Reactions Involving this compound

Cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. While direct cross-coupling of the methoxymethyl group is not typical, the aromatic ring of this compound can participate in such reactions after suitable functionalization (e.g., conversion to a halide or triflate).

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Negishi reactions, are fundamental in modern organic synthesis. researchgate.netustc.edu.cn These reactions typically involve the coupling of an organohalide or triflate with an organometallic reagent in the presence of a palladium catalyst. ustc.edu.cn For a compound like this compound to participate, it would first need to be converted into a suitable electrophilic partner, for example, by introducing a bromine or iodine atom onto the aromatic ring.

The general catalytic cycle for these reactions involves three key steps: oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation with the organometallic reagent, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. uwindsor.ca

While palladium is the most common catalyst, other transition metals like nickel, copper, and ruthenium are also employed in cross-coupling reactions. ustc.edu.cnrsc.org Nickel catalysts, for instance, are known to be effective in the cross-coupling of aryl ethers via C-O bond activation. rsc.org Ruthenium catalysts have also been developed for the cross-coupling of aryl methyl ethers with organoboranes, proceeding through selective C-O bond cleavage. rsc.org These alternative metals can offer different reactivity profiles and may be more cost-effective than palladium.

| Reaction Name | Catalyst | Coupling Partners | Reference |

|---|---|---|---|

| Suzuki-Miyaura | Palladium | Organoboron compound and Organohalide/Triflate | researchgate.net |

| Heck | Palladium | Alkene and Organohalide/Triflate | ustc.edu.cn |

| Negishi | Palladium or Nickel | Organozinc compound and Organohalide/Triflate | ustc.edu.cn |

| C-O Bond Activation | Nickel or Ruthenium | Aryl Ether and Organoborane | rsc.org |

Photochemical Reactivity of Related Alkoxymethyl Benzoates

The photochemical behavior of benzoate (B1203000) esters, including those with alkoxymethyl substituents, has been a subject of investigation. The irradiation of such compounds can lead to a variety of transformations.

Studies on 2-(alkoxymethyl)-5-methylphenacyl benzoate have shown that irradiation in non-nucleophilic solvents can lead to the formation of 3-alkoxy-6-methylindan-1-ones through a 1,5-hydrogen migration from the lowest triplet excited state. nih.gov In the presence of water, a different pathway is observed, leading to the formation of 3-methylisobenzofuran-1(3H)-one. nih.gov

The photochemistry of methyl benzoate itself involves processes like hydrogen abstraction and [2+2] cycloaddition with olefins, which are believed to occur from the excited singlet states of the ester. rsc.org Furthermore, research on benzyl benzoate has demonstrated that exposure to sunlight can lead to the formation of various photoproducts, including benzaldehyde (B42025) and benzoic acid, which are derived from the benzoyl radical. researchgate.net These findings suggest that the photochemical reactivity of this compound would likely involve transformations centered on both the benzoate and the methoxymethyl-substituted aromatic ring, influenced by the reaction conditions and the presence of other reactive species.

Nucleophilic and Electrophilic Reactivity of this compound

The reactivity of this compound is characterized by the interplay of the electron-withdrawing ester group and the ortho-positioned methoxymethyl group. These substituents influence the susceptibility of both the aromatic ring and the carbonyl carbon to attack by nucleophiles and electrophiles.

Nucleophilic attack on this compound primarily targets the electrophilic carbonyl carbon of the ester group. This is a characteristic reaction of esters, leading to substitution at the acyl carbon. A common example of this reactivity is hydrolysis, where the addition of aqueous sodium hydroxide (B78521) results in the formation of methanol (B129727) and the corresponding sodium benzoate salt. wikipedia.org

The presence of the ortho-methoxymethyl group may sterically hinder the approach of bulky nucleophiles to the carbonyl center, potentially slowing the rate of reaction compared to the unsubstituted methyl benzoate.

Electrophilic aromatic substitution on the benzene (B151609) ring of this compound is directed by the electronic properties of the existing substituents. The methyl ester group is an electron-withdrawing group and a meta-director. Conversely, the methoxymethyl group (-CH₂OCH₃) is generally considered an ortho-, para-directing group due to the electron-donating nature of the oxygen atom's lone pairs through resonance, although the methylene (B1212753) spacer mitigates this effect compared to a methoxy (B1213986) group directly attached to the ring.

The mechanism for electrophilic aromatic substitution, such as nitration, involves the generation of a strong electrophile (e.g., the nitronium ion, NO₂⁺) which is then attacked by the π-electrons of the aromatic ring. aiinmr.comscribd.comlibretexts.org This forms a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. Subsequent deprotonation by a weak base restores the aromaticity of the ring. aiinmr.com

Derivatives and Functionalization of Methyl 2 Methoxymethyl Benzoate

Modifications at the Benzoate (B1203000) Ester Group

The benzoate ester group in Methyl 2-(methoxymethyl)benzoate is a primary site for chemical modification. Standard transformations of esters can be applied to this moiety to yield a variety of derivatives.

One of the most common reactions is hydrolysis , which can be carried out under acidic or basic conditions to yield 2-(methoxymethyl)benzoic acid. This transformation is fundamental for converting the ester into a carboxylic acid, which can then undergo a wide range of further reactions. For instance, the resulting carboxylic acid can be converted to an acid chloride, which is a highly reactive intermediate for the synthesis of amides and other esters.

Another key modification is transesterification . In this process, the methyl group of the ester is exchanged with another alkyl or aryl group by reacting this compound with an alcohol in the presence of an acid or base catalyst. This allows for the synthesis of a diverse library of benzoate esters with varying properties.

The ester group can also be reduced to an alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH4) can convert the ester directly to 2-(methoxymethyl)benzyl alcohol. This transformation provides a route to a different class of compounds with the alcohol functionality offering further synthetic handles.

| Modification | Reagents | Product |

| Hydrolysis | H₃O⁺ or OH⁻ | 2-(methoxymethyl)benzoic acid |

| Transesterification | R-OH, H⁺ or base | Alkyl 2-(methoxymethyl)benzoate |

| Reduction | LiAlH₄, then H₂O | 2-(methoxymethyl)benzyl alcohol |

Transformations of the Methoxymethyl Side Chain

The methoxymethyl group at the ortho position of the aromatic ring offers another site for functionalization, although it is generally less reactive than the benzoate ester.

A potential transformation is the ether cleavage of the methoxymethyl group. This can be achieved using strong acids like hydrobromic acid (HBr) or trimethylsilyl (B98337) iodide (TMSI). Cleavage of the ether bond would yield 2-hydroxymethyl derivatives, which can be further oxidized or substituted.

Substituent Effects on Aromatic Ring Functionalization

The functionalization of the aromatic ring of this compound is significantly influenced by the directing effects of the existing substituents: the methoxymethyl group (-CH₂OCH₃) and the methyl ester group (-COOCH₃).

The methoxymethyl group is generally considered an ortho, para-directing activator . The oxygen atom's lone pairs can donate electron density to the ring through resonance, activating it towards electrophilic aromatic substitution. Conversely, the methyl ester group is a meta-directing deactivator . The carbonyl group withdraws electron density from the ring, making it less reactive.

A practical example of this is the synthesis of 5-formyl-2-methoxy methyl benzoate. google.com In a patented process, this compound is reacted with urotropine in the presence of methanesulfonic acid to introduce a formyl group at the 5-position of the aromatic ring. google.com This demonstrates the directing effect of the methoxymethyl group, leading to substitution at the less sterically hindered para position.

Applications of Methyl 2 Methoxymethyl Benzoate in Complex Synthesis

Intermediate in the Synthesis of Bioactive Molecules

The search for novel therapeutic agents often involves the synthesis of complex organic molecules that can interact with biological targets. Methyl 2-(methoxymethyl)benzoate can serve as a valuable intermediate in the synthesis of such bioactive compounds. Its structure, featuring both an ester and a methoxymethyl ether on a benzene (B151609) ring, allows for a variety of chemical transformations.

While specific, widespread examples of its direct use in the synthesis of marketed drugs are not prominently featured in readily available scientific literature, its potential is evident. For instance, the modification of the ester group through hydrolysis and subsequent amide coupling, or the manipulation of the methoxymethyl ether, can lead to a diverse range of derivatives. These derivatives could be explored for various pharmacological activities.

A patent for an oxazole (B20620) compound with potential as a phosphodiesterase 4 (PDE4) inhibitor and a tumor necrosis factor-α (TNF-α) production inhibitor suggests the broader class of compounds to which derivatives of this compound might belong could have therapeutic applications. google.comgoogle.com.pg Such inhibitors are of interest for treating chronic inflammatory diseases like atopic dermatitis. google.comgoogle.com.pg The synthesis of such complex heterocyclic structures often relies on versatile building blocks that can be elaborated into the final active molecule.

Building Block for Advanced Organic Structures

The construction of advanced organic structures, such as those found in materials science or supramolecular chemistry, requires building blocks with well-defined functionalities and stereochemistry. This compound, with its ortho-substituted pattern, offers a scaffold for creating more complex and sterically hindered molecules.

The reactivity of the aromatic ring can be exploited through electrophilic substitution reactions, directed by the existing substituents. The ester and ether functionalities also provide handles for further chemical modifications. For example, the ester can be reduced to an alcohol, which can then participate in a variety of subsequent reactions. The methoxymethyl group, a common protecting group for alcohols, can be cleaved under specific conditions to reveal a hydroxymethyl group, adding another point of functionalization.

The deliberate and controlled manipulation of these functional groups allows for the stepwise assembly of intricate molecular frameworks. This makes this compound a potentially useful, though perhaps underutilized, component in the toolbox of synthetic chemists aiming to construct novel and complex organic structures.

Role in Total Synthesis Approaches

Total synthesis, the complete chemical synthesis of a complex organic molecule from simple precursors, represents a significant challenge and a powerful demonstration of the capabilities of synthetic organic chemistry. The strategic use of well-designed building blocks is crucial for the efficiency and success of a total synthesis campaign.

While there is a lack of specific examples in the public domain detailing the use of this compound in a completed total synthesis of a natural product, its structural motifs are present in various complex natural products. The ortho-substituted benzene ring is a common feature in many biologically active compounds. Therefore, a synthetic chemist could envision incorporating this building block into a convergent synthesis strategy, where different fragments of a target molecule are synthesized separately and then combined.

The ability to unmask or transform the functional groups of this compound at different stages of a synthetic sequence would be a key advantage. For example, the ester could be carried through several steps before being converted to a carboxylic acid or an amide in a late-stage functionalization. Similarly, the methoxymethyl ether could serve as a latent hydroxymethyl group, revealed at a strategic point to enable a key bond formation. The potential for such strategic applications underscores its value as a building block in the conceptual design of total synthesis routes.

Advanced Spectroscopic Techniques for Structural and Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. For Methyl 2-(methoxymethyl)benzoate, both ¹H and ¹³C NMR spectroscopy provide critical data for its structural confirmation. guidechem.comrsc.org

¹H NMR Spectroscopy: The proton NMR spectrum of this compound displays characteristic signals that can be assigned to the different hydrogen atoms in the molecule. rsc.org The aromatic protons typically appear as a complex multiplet in the downfield region, while the methoxy (B1213986) and methyl ester protons resonate as sharp singlets in the upfield region. rsc.org The chemical shifts and coupling constants of the aromatic protons are particularly informative for confirming the 1,2-disubstitution pattern on the benzene (B151609) ring.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. guidechem.comdoi.org Each unique carbon atom in this compound gives rise to a distinct signal. The carbonyl carbon of the ester group is typically observed at a significantly downfield chemical shift. The chemical shifts of the aromatic carbons, along with those of the methoxy and methyl ester carbons, complete the structural picture of the molecule. doi.org

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can be employed for unambiguous assignment of all proton and carbon signals, further solidifying the regiochemical assignment.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 7.0 - 8.0 | 120 - 140 |

| Ester O-CH₃ | ~3.9 | ~52 |

| Methoxy O-CH₃ | ~3.8 | ~56 |

| Methylene (B1212753) CH₂ | ~4.5 | ~70 |

| Ester C=O | - | ~167 |

Note: These are approximate chemical shift ranges and can vary based on the solvent and other experimental conditions.

Mass Spectrometry (MS) in Reaction Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. In the context of this compound, MS is crucial for determining its molecular weight and for studying its fragmentation patterns, which can provide insights into its structure and potential reaction pathways. nih.govnist.gov

Electron Ionization (EI) is a common MS technique where the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion and various fragment ions. The fragmentation of this compound under EI conditions can reveal characteristic losses of small neutral molecules, such as methanol (B129727) (CH₃OH) from the ester group or formaldehyde (B43269) (CH₂O) from the methoxymethyl group. A study on the fragmentation of the related compound, methyl 2-methoxymethyl-6-methylbenzoate, utilized mass-analyzed ion kinetic energy spectrometry (MIKES) to examine the demethanol process, highlighting the utility of advanced MS techniques in understanding fragmentation mechanisms. jst.go.jp

The analysis of these fragmentation pathways helps in confirming the connectivity of the molecule and can be instrumental in identifying unknown products or intermediates in a chemical reaction involving this compound. For instance, in a reaction mixture, the presence of ions corresponding to expected intermediates or byproducts can be monitored by techniques like Gas Chromatography-Mass Spectrometry (GC-MS), providing evidence for a proposed reaction mechanism. nih.govnist.gov

Interactive Data Table: Common Fragment Ions in the Mass Spectrum of Benzoate (B1203000) Esters

| m/z | Possible Fragment Ion | Description |

| M - 31 | [M - OCH₃]⁺ | Loss of a methoxy radical from the ester group. |

| M - 59 | [M - COOCH₃]⁺ | Loss of the carbomethoxy group. |

| 135 | [C₆H₅CO]⁺ | Benzoyl cation, a common fragment for benzoate esters. |

| 105 | [C₆H₅]⁺ | Phenyl cation. |

| 77 | [C₆H₅]⁺ | Phenyl cation. |

Note: The fragmentation pattern of this compound will have additional fragments corresponding to the methoxymethyl substituent.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. chemicalbook.com The resulting spectra serve as a unique "fingerprint" for the compound, allowing for its identification and the characterization of its functional groups. guidechem.comdocbrown.info

Infrared (IR) Spectroscopy: The IR spectrum of this compound exhibits characteristic absorption bands corresponding to the various bond vibrations within the molecule. nist.govchemicalbook.com A strong absorption band is expected in the region of 1720-1740 cm⁻¹ due to the C=O stretching of the ester group. docbrown.info The C-O stretching vibrations of the ester and ether linkages will appear in the 1000-1300 cm⁻¹ region. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while the C-H stretching of the methyl and methylene groups appear just below 3000 cm⁻¹. The pattern of bands in the "fingerprint region" (below 1500 cm⁻¹) is unique to the molecule and can be used for its definitive identification. docbrown.info

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. guidechem.com While strong IR bands are associated with polar bonds, Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations. For this compound, the aromatic ring vibrations are often strong in the Raman spectrum. chemicalbook.com

Interactive Data Table: Key IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| C-H (aromatic) | Stretching | 3000 - 3100 |

| C-H (aliphatic) | Stretching | 2850 - 3000 |

| C=O (ester) | Stretching | 1720 - 1740 |

| C=C (aromatic) | Stretching | 1450 - 1600 |

| C-O (ester & ether) | Stretching | 1000 - 1300 |

Electronic Circular Dichroism (ECD) Spectroscopy for Chiral Analysis

Electronic Circular Dichroism (ECD) spectroscopy is a powerful technique for studying chiral molecules. Since this compound itself is not chiral, it will not exhibit an ECD spectrum. However, if this compound were to be used as a precursor in the synthesis of a chiral molecule, or if a chiral derivative were to be prepared, ECD spectroscopy would become a vital tool for determining the absolute configuration of the newly formed stereocenter. The technique measures the differential absorption of left and right circularly polarized light by a chiral molecule, providing a unique spectrum that is highly sensitive to its three-dimensional structure.

X-ray Diffraction (XRD) for Solid-State Structure Determination

X-ray Diffraction (XRD) is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If this compound can be obtained in a crystalline form, single-crystal XRD analysis would provide definitive information about its molecular structure in the solid state. This includes bond lengths, bond angles, and torsional angles, as well as how the molecules pack together in the crystal lattice. This detailed structural information can be used to validate the structures determined by other spectroscopic methods and can provide insights into intermolecular interactions.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that is specifically sensitive to species with unpaired electrons, such as free radicals. tandfonline.comcdnsciencepub.comacs.org While this compound is a diamagnetic molecule and therefore EPR-silent, this technique would be invaluable for studying reactions in which it might be involved in the formation of radical intermediates. nih.govnih.govbiointerfaceresearch.com For example, if this compound were to undergo a reaction initiated by radical initiators or photolysis, EPR spectroscopy could be used to detect and characterize any resulting radical species, providing crucial evidence for a radical-based reaction mechanism. tandfonline.comacs.org

X-ray Fluorescence (XRF) Spectrometry in Chemical Systems

X-ray Fluorescence (XRF) is an elemental analysis technique that can identify and quantify the elements present in a sample. eag.comsomervillema.govmalvernpanalytical.com It is a non-destructive method that works by bombarding the sample with X-rays and measuring the characteristic fluorescent X-rays emitted by the different elements. eag.comresearchgate.netphysicsopenlab.org For a pure sample of this compound (C₁₀H₁₂O₃), XRF would primarily detect the presence of carbon and oxygen. While XRF is not typically used for the structural elucidation of organic compounds, it can be a useful tool for confirming the absence of heavy element impurities or for analyzing formulations where this compound is a component. researchgate.net

Computational and Theoretical Chemistry of Methyl 2 Methoxymethyl Benzoate

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical methods are fundamental to understanding the intrinsic properties of molecules like Methyl 2-(methoxymethyl)benzoate. These computational techniques allow for the detailed examination of electron distribution, molecular geometry, and the energetic landscapes of chemical reactions.

Density Functional Theory (DFT) for Ground State Properties and Transition States

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It offers a good balance between accuracy and computational cost, making it suitable for studying ground state properties and locating transition states in reaction mechanisms.

For instance, in a study on the nitration of the related compound methyl benzoate (B1203000), the AM1 semi-empirical method, which shares principles with DFT, was used to calculate electrostatic potentials and predict electron density at various positions on the aromatic ring. umass.edu Such calculations help in understanding the regioselectivity of electrophilic aromatic substitution reactions. umass.eduukessays.com In the case of methyl benzoate, these calculations can predict that the meta position is most favorable for nitration due to its higher electron density. ukessays.com

DFT has also been employed to study the Ir-catalyzed C–H borylation of methyl benzoate. acs.org These studies help elucidate how different ligands on the iridium catalyst influence the regioselectivity of the borylation, determining whether the reaction occurs at the ortho, meta, or para position. acs.org

Furthermore, DFT calculations have been instrumental in examining the mechanism of aminolysis of methyl benzoate with ammonia (B1221849). acs.orgacs.orgresearchgate.netnih.gov These studies determine the structures and energies of transition states for both concerted and stepwise reaction pathways. acs.orgacs.orgresearchgate.netnih.gov The results indicate that a general-base-catalyzed stepwise mechanism has a significantly lower activation energy. acs.orgacs.orgresearchgate.net

The following table summarizes representative data from DFT calculations on methyl benzoate, illustrating the types of information that can be obtained for its analogue, this compound.

| Property | Method | Basis Set | Calculated Value for Methyl Benzoate | Reference |

|---|---|---|---|---|

| C=O bond length | B3LYP | 6-31+G(d,p) | 1.216 Å | acs.org |

| C-O (ester) bond length | B3LYP | 6-31+G(d,p) | 1.353 Å | acs.org |

| Activation Energy (uncatalyzed aminolysis, stepwise) | B3LYP | 6-31+G(d,p) | 48.9 kcal/mol | acs.org |

| Activation Energy (catalyzed aminolysis, stepwise) | B3LYP | 6-31+G(d,p) | 27.5 kcal/mol | acs.org |

Ab Initio Methods for High-Accuracy Calculations

Ab initio methods are a class of quantum chemistry calculations that are based on first principles, without the use of empirical parameters. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can provide highly accurate results, though they are computationally more demanding than DFT. rsc.orgarxiv.org

In studies of methyl benzoate, ab initio methods have been used to calculate anharmonic vibrational modes. rsc.orgarxiv.org These calculations are crucial for accurately interpreting experimental infrared (IR) and Raman spectra. rsc.orgarxiv.orgresearchgate.net For example, geometry optimization of methyl benzoate has been performed using MP2 with an augmented correlation-consistent polarized-valence-triple zeta (aug-cc-pVTZ) basis set. arxiv.org

Ab initio calculations have also been applied to investigate the mechanism of aminolysis of methyl benzoate, complementing DFT studies to provide a more complete picture of the reaction energetics. acs.orgacs.orgresearchgate.netnih.gov Additionally, conformational analyses of methyl benzoate and its derivatives have been carried out using ab initio methods to determine the most stable geometries and rotational energy barriers. niscpr.res.inresearchgate.net

The table below presents a selection of data from ab initio calculations on methyl benzoate.

| Property | Method | Basis Set | Calculated Value for Methyl Benzoate | Reference |

|---|---|---|---|---|

| Rotational Energy Barrier | ab initio | Not Specified | 26 kJ/mol | researchgate.net |

| Total Hartree-Fock Energy | HF | 6-31G* | -457.3636859 Eh | tandfonline.com |

| Harmonic C=O stretch frequency | MP2 | aug-cc-pVTZ | ~1725 cm⁻¹ | arxiv.org |

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvent Effects

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. These simulations can provide valuable insights into the conformational landscapes of flexible molecules and the influence of solvent on their behavior.

While specific MD simulations for this compound are not documented, studies on related molecules like methyl benzoate derivatives in bovine serum albumin (BSA) reveal how solvation dynamics are significantly slowed down within the protein's nanocavity compared to in neat solvents. mdpi.comnih.gov These studies utilize time-dependent fluorescence Stokes' shifts to probe the molecular environment. mdpi.comnih.gov

Conformational analysis of methyl 3-nitrobenzoate, another analogue, has been explored using various computational methods, revealing that the orientation of the methyl ester group relative to the benzene (B151609) ring is influenced by intermolecular interactions and the presence of other substituents. researchgate.net For methyl benzoate itself, the rotational barrier of the ester group has been a subject of theoretical investigation. researchgate.net

Computational Prediction of Spectroscopic Parameters

Computational methods are frequently used to predict spectroscopic parameters, which aids in the interpretation of experimental spectra.

For methyl benzoate, anharmonic vibrational modes have been calculated using methods like the vibrational self-consistent field (VSCF) on ab initio potential energy surfaces (PESs). rsc.orgarxiv.org These calculations help in understanding the coupling between different vibrational modes. rsc.orgarxiv.org Studies have also focused on the unexpected red shift of a C-H vibrational band in methyl benzoate, which can only be explained through sophisticated anharmonic calculations that consider the multidimensional potential energy surface. arxiv.org

The Fourier transform Raman and infrared spectra of methyl benzoate have been calculated using both Hartree-Fock (HF) and DFT (B3LYP) methods with the 6-311+G(d,p) basis set. researchgate.net The scaled theoretical wavenumbers from these calculations show excellent agreement with experimental values. researchgate.net

Furthermore, semiempirical quantum-chemical calculations have been used to investigate the absorption and fluorescence transition dipole moments for methyl benzoate and its derivatives. bohrium.com These calculations help in understanding how substituents and solvent polarity affect the electronic transitions. bohrium.com

Theoretical Studies of Reaction Mechanisms and Kinetics

Theoretical studies play a crucial role in elucidating the detailed mechanisms and kinetics of chemical reactions.

The mechanism of the Fischer esterification, the reaction used to synthesize methyl benzoate from benzoic acid and methanol (B129727), involves the initial protonation of the carboxyl group, followed by nucleophilic attack by the alcohol, a proton transfer, and subsequent loss of water. uomustansiriyah.edu.iqyoutube.com

The kinetics of hydrolysis of the related compound methyl o-methoxybenzoate in highly alkaline media have been studied, with the observed rate constants suggesting the formation of tetrahedral intermediates. acs.org

Computational studies on the aminolysis of methyl benzoate have provided a detailed, atomistic-level understanding of the reaction steps and transition states. researchgate.net These studies have shown that both concerted and stepwise mechanisms have similar activation energies, but a general base-catalyzed pathway offers significant energetic savings. acs.orgacs.orgresearchgate.netnih.gov The catalytic role of a second ammonia molecule is to facilitate the proton transfer processes. acs.orgacs.orgresearchgate.net

Enzymatic and Biotic Transformations of Methyl 2 Methoxymethyl Benzoate

Enzyme-Mediated Biotransformations

A comprehensive search of scientific databases and literature archives yielded no specific studies on the transformation of Methyl 2-(methoxymethyl)benzoate by isolated enzymes. General enzymatic reactions, such as hydrolysis of ester bonds, are well-established principles in biochemistry. For instance, esterases are a broad class of enzymes capable of cleaving ester bonds to produce a carboxylic acid and an alcohol. In the hypothetical case of this compound, an esterase-catalyzed hydrolysis would yield 2-(methoxymethyl)benzoic acid and methanol (B129727). However, no specific research has been published to confirm this transformation or to identify the specific enzymes capable of this reaction.

Microbial Degradation Pathways and Metabolites

Similarly, there is a lack of information regarding the degradation of this compound by microorganisms. Microbial degradation of aromatic compounds is a widely studied field, with various bacteria and fungi known to metabolize benzoate (B1203000) and its derivatives through different pathways, often involving initial activation to a CoA-thioester followed by ring hydroxylation and cleavage. researchgate.netnih.govnih.gov

Despite the known metabolic capabilities of microorganisms towards aromatic esters, no studies have specifically investigated the degradation pathways or identified the metabolic products resulting from the microbial transformation of this compound. Research on analogous compounds suggests potential metabolic routes, but without direct experimental evidence, these remain speculative for the target compound.

Photocatalytic Applications and Reaction Mechanisms

Integration in Photoredox Catalysis

There is currently no available research demonstrating the integration of Methyl 2-(methoxymethyl)benzoate in photoredox catalytic cycles. Photoredox catalysis typically utilizes compounds that can undergo single-electron transfer upon photoexcitation to initiate chemical reactions. The suitability of this compound for such processes, either as a substrate, a photosensitizer, or a redox mediator, has not been reported. For a compound to be active in this context, its electrochemical properties, such as its oxidation and reduction potentials in both ground and excited states, would need to align with the requirements of the catalytic cycle. Without experimental data, any potential role remains purely conjectural.

Heterogeneous Photocatalytic Processes

Similarly, the use of this compound in heterogeneous photocatalytic systems is not documented in the scientific literature. Heterogeneous photocatalysis often involves the adsorption of organic molecules onto the surface of a semiconductor photocatalyst (like TiO₂ or g-C₃N₄), followed by their transformation upon irradiation. Research in this area would typically investigate the degradation of the compound as an environmental pollutant or its transformation into value-added products. However, no such studies have been published for this compound.

Mechanistic Aspects of Photoinduced Transformations

Due to the lack of studies on its photocatalytic applications, the mechanistic aspects of photoinduced transformations involving this compound are entirely unknown. A mechanistic investigation would typically involve identifying photoproducts, detecting reactive intermediates through techniques like transient absorption spectroscopy, and performing computational studies to map out potential reaction pathways. Such research would elucidate whether processes like photo-induced cleavage of the methoxymethyl group, reactions involving the aromatic ring, or transformations of the ester functionality occur. At present, this information is not available.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols when handling Methyl 2-(methoxymethyl)benzoate in laboratory settings?

- Methodological Answer : this compound requires strict safety measures due to its reactivity. Key protocols include:

- Avoiding contact with strong bases (e.g., NaOH) and oxidizing agents (e.g., peroxides), which may produce flammable hydrogen gas or exothermic reactions .

- Using engineering controls (e.g., fume hoods) and personal protective equipment (PPE), including gloves and eye protection, as outlined in MSDS guidelines for structurally similar brominated analogs .

- Implementing emergency showers and eye wash stations, with decontamination procedures for spills or exposure .

Q. How can researchers design synthetic routes for this compound using common esterification strategies?

- Methodological Answer : Synthesis can be optimized via:

- Microwave-assisted esterification : Similar to methods for 2-phenoxybenzoic acid derivatives, which reduce reaction times and improve yields .

- Base-catalyzed substitution : Sodium hydride in dry toluene, as demonstrated in the synthesis of quinoline-based methyl benzoate derivatives, ensures efficient nucleophilic displacement .

- Protection-deprotection strategies : The methoxymethyl group may require protection during synthesis to prevent undesired side reactions, as seen in thiophene-containing analogs .

Q. What analytical techniques are recommended for confirming the structural integrity of this compound post-synthesis?

- Methodological Answer : Key techniques include:

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to verify substituent positions and ester functionality, as applied to quinoline derivatives .

- High-Resolution Mass Spectrometry (HRMS) : For precise molecular weight confirmation .

- X-ray crystallography : To resolve steric effects of the methoxymethyl group, as demonstrated in crystallographic studies of related esters .

- Thin-Layer Chromatography (TLC) : For rapid purity assessment during synthesis .

Advanced Research Questions

Q. How do steric and electronic effects of the methoxymethyl group influence the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- Steric hindrance : The methoxymethyl group may reduce accessibility to the ester carbonyl, slowing acylation reactions. Compare with ethyl 2-(aminomethyl)benzoate, where bulkier substituents alter reaction kinetics .

- Electronic effects : Electron-donating methoxy groups can deactivate the benzene ring, directing electrophilic attacks to specific positions. Computational studies (e.g., DFT) are recommended to map electron density .

Q. What strategies can mitigate contradictory results in the catalytic reduction of this compound derivatives observed in different solvent systems?

- Methodological Answer :

- Solvent screening : Polar aprotic solvents (e.g., DMF) may stabilize transition states differently than non-polar solvents (e.g., toluene), affecting reduction pathways .

- Catalyst optimization : Test palladium, platinum, or nickel catalysts under controlled hydrogenation conditions, as applied to similar esters in pesticide synthesis .

- Kinetic studies : Monitor reaction progress via HPLC to identify solvent-dependent intermediates .

Q. How can computational modeling (e.g., DFT) predict the interaction between this compound and biological targets in drug discovery research?

- Methodological Answer :

- Docking simulations : Use the compound’s SMILES string (e.g., COC(=O)c1ccccc1...) to model binding affinity with enzymes or receptors, as done for fluorescein methyl ester analogs .

- Pharmacokinetic profiling : Predict logP and solubility using software like Schrödinger, leveraging structural data from crystallography .

Q. What advanced purification methods are effective in resolving diastereomeric mixtures formed during the synthesis of this compound analogs?

- Methodological Answer :

- Chiral chromatography : Use HPLC with chiral stationary phases (e.g., amylose-based columns) to separate enantiomers .

- Recrystallization : Optimize solvent polarity (e.g., ethanol/water mixtures) based on solubility differences observed in quinoline derivative purification .

- Solid-Phase Extraction (SPE) : Employ silica-based cartridges with gradient elution for high-throughput separation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.